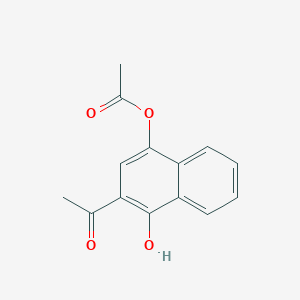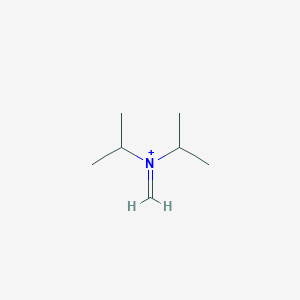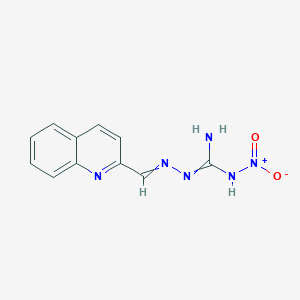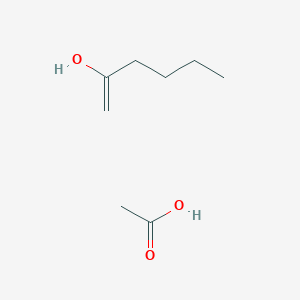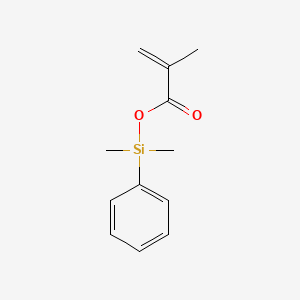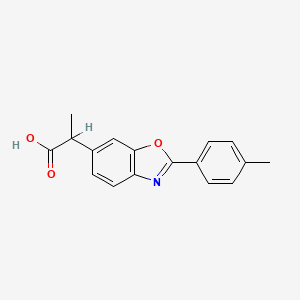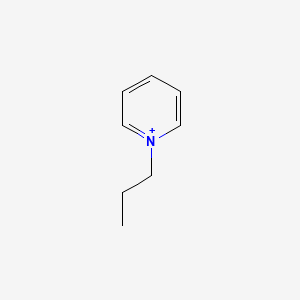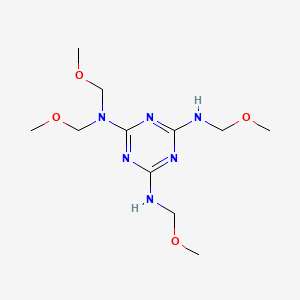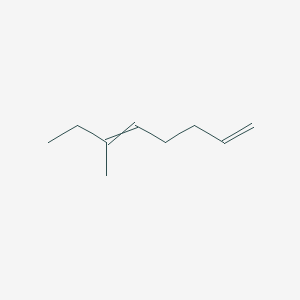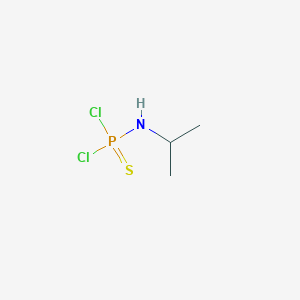- CAS No. 53475-14-2](/img/structure/B14657079.png)
Diazene, [5-(1,1-dimethylethyl)-2-thienyl](2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is a complex organic compound characterized by its unique structure, which includes a diazene group, a thienyl ring, and a dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- typically involves multiple steps, starting with the preparation of the thienyl and dinitrophenyl precursors. These precursors are then subjected to diazotization and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diazene, 5-(1,1-dimethylethyl)-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diazene, bis(1,1-dimethylethyl)-
- Azobenzene
- Diimide
Uniqueness
Diazene, 5-(1,1-dimethylethyl)-2-thienyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
53475-14-2 |
|---|---|
Molekularformel |
C14H14N4O4S |
Molekulargewicht |
334.35 g/mol |
IUPAC-Name |
(5-tert-butylthiophen-2-yl)-(2,4-dinitrophenyl)diazene |
InChI |
InChI=1S/C14H14N4O4S/c1-14(2,3)12-6-7-13(23-12)16-15-10-5-4-9(17(19)20)8-11(10)18(21)22/h4-8H,1-3H3 |
InChI-Schlüssel |
OAJYIRWSTLCMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(S1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



